D-Arabinonic acid, 2-C-Methyl-4,5-O-(1-Methylethylidene)-,ethyl ester

Description

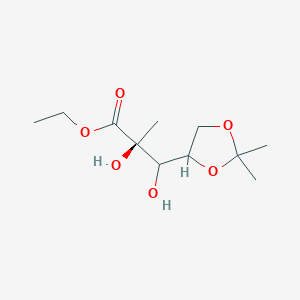

D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester (CAS: 93635-76-8), also known as ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate, is a specialized carbohydrate derivative with significant pharmaceutical relevance. Its molecular formula is C₁₁H₂₀O₆, and it has a molecular weight of 248.27 g/mol . Key structural features include:

Properties

Molecular Formula |

C11H20O6 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

ethyl (2S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate |

InChI |

InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7?,8?,11-/m0/s1 |

InChI Key |

BHCHXRCKXIVVCN-AYVLWNQUSA-N |

Isomeric SMILES |

CCOC(=O)[C@](C)(C(C1COC(O1)(C)C)O)O |

Canonical SMILES |

CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key similarities and differences between the target compound and related derivatives:

Key Findings from Comparative Analysis

Functional Group Impact on Reactivity and Stability

- Target Compound: The isopropylidene acetal protects the 4,5-diol, preventing unwanted side reactions during Sofosbuvir synthesis.

- D-Threo-pentonic Acid Derivative : The 2,2-difluoro substitution likely increases metabolic stability and electronegativity, a common strategy in antiviral drug design. However, the absence of a hydroxyl group (2-deoxy) may reduce solubility .

- (-)-Quinic Acid : Lacks protecting groups, making it more reactive but less stable under acidic/basic conditions. Its carboxylic acid group contributes to antibiofilm activity .

- 8-O-Acetylshanzhiside Methyl Ester : The acetyloxy and glycosidic groups confer rigidity, influencing its role as a reference standard in pharmacological studies .

Pharmaceutical Relevance

- The target compound’s role in Sofosbuvir synthesis underscores its importance in antiviral therapy.

- (-)-Quinic acid exhibits 75% biofilm inhibition in C.

Physicochemical Properties

- The target’s high boiling point (361.45°C) indicates low volatility, advantageous for high-temperature reactions. Its density (1.186 g/cm³) aligns with typical carbohydrate derivatives .

- 8-O-Acetylshanzhiside methyl ester’s powder form suggests moderate solubility, suitable for formulation in supplements or reference materials .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing D-Arabinonic acid derivatives with 4,5-O-(1-methylethylidene) protecting groups?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl groups at C4 and C5 using a 1-methylethylidene (isopropylidene) acetal. For example, in related compounds (e.g., 2-deoxy-2,2-difluoro-4,5-O-isopropylidene derivatives), the isopropylidene group is introduced via acid-catalyzed condensation of diols with acetone or 2,2-dimethoxypropane. Reaction conditions (e.g., H₂SO₄ as a catalyst, reflux in methanol) are critical for regioselectivity . Post-synthesis, purification via recrystallization (e.g., ethanol) or column chromatography is recommended to isolate the esterified product.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- ¹H NMR : The 1-methylethylidene group shows characteristic singlet peaks for the two methyl groups (~1.3–1.5 ppm) and a quaternary carbon resonance in ¹³C NMR (~98–110 ppm).

- ¹³C DEPT-135 : Differentiates between CH₃, CH₂, and CH groups, aiding in identifying the ethyl ester (δ ~60–65 ppm for the ester carbonyl, δ ~14 ppm for the ethyl CH₃).

- NOESY/ROESY : Resolves stereochemistry by detecting spatial proximity between protons (e.g., axial vs. equatorial positions in the acetal ring) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantifies purity using a C18 column with a mobile phase of acetonitrile/water (gradient elution). Monitor degradation under stress conditions (e.g., heat, pH variations) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass for C₁₄H₂₂O₆: 310.1416). ESI-MS in positive ion mode detects [M+Na]⁺ adducts.

- TGA/DSC : Evaluates thermal stability by tracking weight loss or phase transitions .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic pathways be resolved?

- Methodological Answer : The compound’s stereochemistry (e.g., D-erythro configuration) is sensitive to reaction conditions. Use chiral auxiliaries or enzymatic resolution to isolate desired isomers. For example:

- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol to separate enantiomers.

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and anomalous dispersion effects .

- Computational Modeling (DFT) : Predicts energy barriers for diastereomer formation and validates experimental outcomes .

Q. What mechanistic insights explain the reactivity of the 1-methylethylidene group under acidic or basic conditions?

- Methodological Answer : The acetal group is acid-labile but stable in neutral/basic conditions. Mechanistic studies (e.g., kinetic isotope effects, Hammett plots) reveal that protonation of the acetal oxygen initiates cleavage, forming a oxocarbenium ion intermediate. In contrast, basic hydrolysis requires nucleophilic attack (e.g., OH⁻) at the carbonyl carbon. Monitor intermediates via in-situ IR or LC-MS .

Q. How does the ethyl ester moiety influence the compound’s physicochemical properties?

- Methodological Answer :

- LogP Calculation : The ester increases lipophilicity (e.g., calculated LogP ~1.5–2.0 via ChemDraw), enhancing membrane permeability.

- Solubility : Poor aqueous solubility (predict <1 mg/mL in water) necessitates formulation with co-solvents (e.g., PEG 400) or nanoemulsions.

- Hydrolysis Kinetics : The ester hydrolyzes in plasma (t₁/₂ ~2–4 hours at pH 7.4), quantified via LC-MS/MS .

Contradictions and Limitations

- Stereochemical Assignments : notes conflicting nomenclature for D-erythro vs. L-threo configurations in older literature. Always cross-validate with modern IUPAC guidelines.

- Analytical Sensitivity : Impurity profiling ( ) requires detection limits <0.1% via UPLC, which may not be achievable with standard HPLC systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.